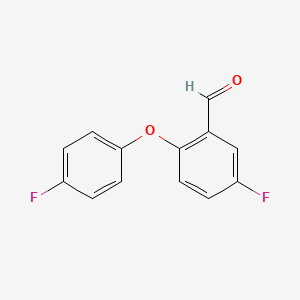

5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde

Description

5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the 5-position and a 4-fluorophenoxy group at the 2-position. This dual-fluorination pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

902836-66-2 |

|---|---|

Molecular Formula |

C13H8F2O2 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8F2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H |

InChI Key |

FCNVLYJHNMCUKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Fluoro-2-Methoxybenzaldehyde (CAS 19415-51-1)

- Structure: Methoxy group at position 2 instead of 4-fluorophenoxy.

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorophenoxy group in the target compound. This difference may alter electrophilic substitution reactivity and intermolecular interactions .

- Applications : Methoxy-substituted benzaldehydes are intermediates in synthesizing heterocyclic compounds, such as benzimidazoles (see for synthetic methods) .

5-Fluoro-2-(4-Methoxyphenylacetylene)Benzaldehyde (CAS 1042369-35-6)

- Structure : Acetylenic linkage with a 4-methoxyphenyl group at position 2.

- The methoxy substituent may improve solubility compared to the fluorophenoxy group .

5-Fluoro-2-(2-Phenylethynyl)Benzaldehyde (CAS 943835-77-6)

- Structure : Phenylethynyl group at position 2.

- Key Differences : The ethynyl spacer allows for extended conjugation, which could influence electronic transitions and binding affinity in biological systems. Molecular weight (C₁₅H₉FO, 224.23 g/mol) is higher than the target compound, affecting pharmacokinetics .

Halogenated Derivatives

5-Fluoro-2-(4-Chlorophenyl)Benzofuran Derivatives

- Structure : Chlorophenyl substitution at position 2 with a benzofuran core.

- Key Differences : Chlorine’s larger atomic radius compared to fluorine may alter crystal packing (see for crystallographic data). These derivatives are associated with antitumor and antimicrobial activities, suggesting that halogen choice impacts target selectivity .

4-Fluoro-2-(Trifluoromethyl)Benzaldehyde (CAS 708-64-5)

- Structure : Trifluoromethyl group at position 2.

- Such derivatives are used in agrochemicals and pharmaceuticals .

Natural Benzaldehyde Derivatives from Eurotium spp.

- Structure : Gentisaldehyde (2,5-dihydroxybenzaldehyde) derivatives with prenyl or aliphatic chains.

- Key Differences: Natural derivatives often feature hydroxyl and prenyl groups, enhancing antioxidative and antifungal activities. In contrast, synthetic 5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde lacks hydroxyl groups, which may reduce hydrogen-bonding capacity but improve metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Environmental and Toxicity Profiles

Research Findings and Gaps

- Synthesis : describes a method using sodium metabisulfite in DMF for analogous benzimidazoles, which could be adapted for the target compound .

- Bioactivity: While natural benzaldehydes (e.g., flavoglaucin) show antioxidative activity, the fluorophenoxy group’s effect on similar pathways remains unstudied .

- Environmental Impact : Benzaldehyde derivatives are moderately toxic to aquatic life, but data specific to fluorinated analogs are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.